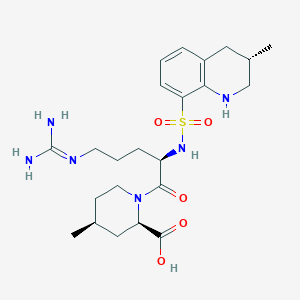
6-Benzyloxypyridin-2-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely utilized in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyloxypyridin-2-ylmagnesium bromide typically involves the reaction of 6-benzyloxypyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Starting Materials: 6-benzyloxypyridine, magnesium turnings, bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors equipped with efficient stirring and temperature control.
Inert Atmosphere: Maintaining an inert atmosphere throughout the process to avoid contamination.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration of 0.25 M in THF.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
6-Benzyloxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Development of drug candidates and intermediates for pharmaceuticals.
Industry: Production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-Benzyloxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Molecular Targets: Carbonyl groups, alkyl halides.
Pathways Involved: Formation of tetrahedral intermediates in nucleophilic addition reactions, transition states in substitution and coupling reactions.
Comparison with Similar Compounds
6-Benzyloxypyridin-2-ylmagnesium bromide can be compared with other Grignard reagents and organomagnesium compounds:
2-Pyridylmagnesium Bromide: Similar structure but lacks the benzyloxy group, making it less sterically hindered.
Phenylmagnesium Bromide: More commonly used Grignard reagent with a simpler structure.
6-Methoxypyridin-2-ylmagnesium Bromide: Similar to this compound but with a methoxy group instead of a benzyloxy group, affecting its reactivity and steric properties.
Conclusion
This compound, 0.25 M in THF, is a valuable reagent in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C12H10BrMgNO |
|---|---|
Molecular Weight |
288.42 g/mol |
IUPAC Name |
magnesium;6-phenylmethoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C12H10NO.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
JOPSVFMLDXPOKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)


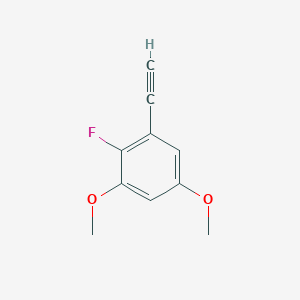
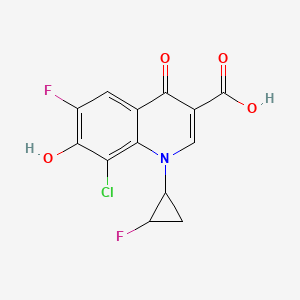


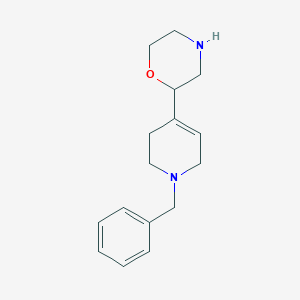
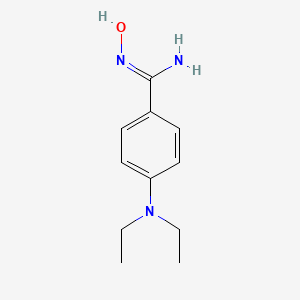
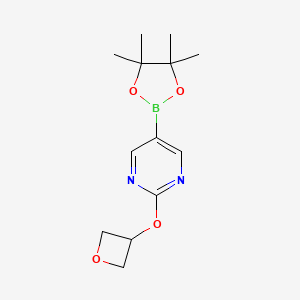
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
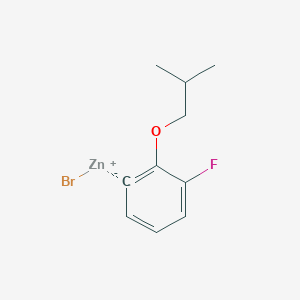
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
